

Discovery and history of 3-Ethoxy-4-propoxybenzaldehyde

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Compound of Interest

Compound Name: **3-Ethoxy-4-propoxybenzaldehyde**

Cat. No.: **B442570**

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3-Ethoxy-4-propoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Ethoxy-4-propoxybenzaldehyde**, a substituted aromatic aldehyde. Due to the limited availability of specific historical and experimental data in peer-reviewed literature, this document focuses on its known chemical and physical properties, a plausible synthetic route based on established organic chemistry principles, and hypothetical characterization data. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

3-Ethoxy-4-propoxybenzaldehyde belongs to the class of alkoxy-substituted benzaldehydes. These compounds are of significant interest in medicinal chemistry and materials science due to their potential as building blocks for more complex molecules. The specific arrangement of the ethoxy and propoxy groups on the benzene ring can influence the molecule's steric and electronic properties, making it a candidate for investigation in various research applications.

History and Discovery

Detailed information regarding the specific discovery and historical development of **3-Ethoxy-4-propoxybenzaldehyde** is not readily available in the public domain or peer-reviewed scientific literature. It is likely a specialty chemical synthesized for specific research or commercial purposes, without extensive documentation of its origins.

Physicochemical Properties

The known quantitative data for **3-Ethoxy-4-propoxybenzaldehyde** is summarized in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Source |
|-------------------|--|------------------------|
| CAS Number | 350988-41-9 | Chemical Suppliers |
| Molecular Formula | C ₁₂ H ₁₆ O ₃ | Chemical Suppliers |
| Molecular Weight | 208.26 g/mol | Chemical Suppliers |
| Melting Point | 41-42 °C | Chemical Supplier Data |

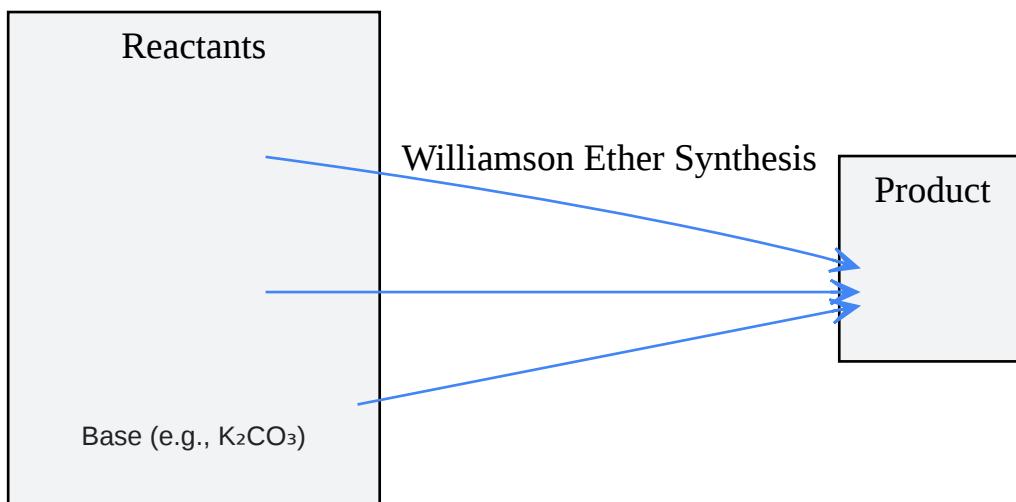
Plausible Synthesis Protocol

While a specific, published experimental protocol for the synthesis of **3-Ethoxy-4-propoxybenzaldehyde** has not been identified, a plausible and efficient method is the Williamson ether synthesis. This well-established reaction involves the alkylation of a phenoxide with an alkyl halide. Two potential starting materials for this synthesis are 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) or 3-hydroxy-4-propoxybenzaldehyde. The former is more commercially available.

Proposed Synthesis via Williamson Ether Synthesis

The proposed synthesis involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with a propylating agent, such as 1-bromopropane, in the presence of a base.

Reaction Scheme:



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Figure 1: Proposed synthesis of **3-Ethoxy-4-propoxybenzaldehyde**.

Detailed Experimental Protocol (Hypothetical)

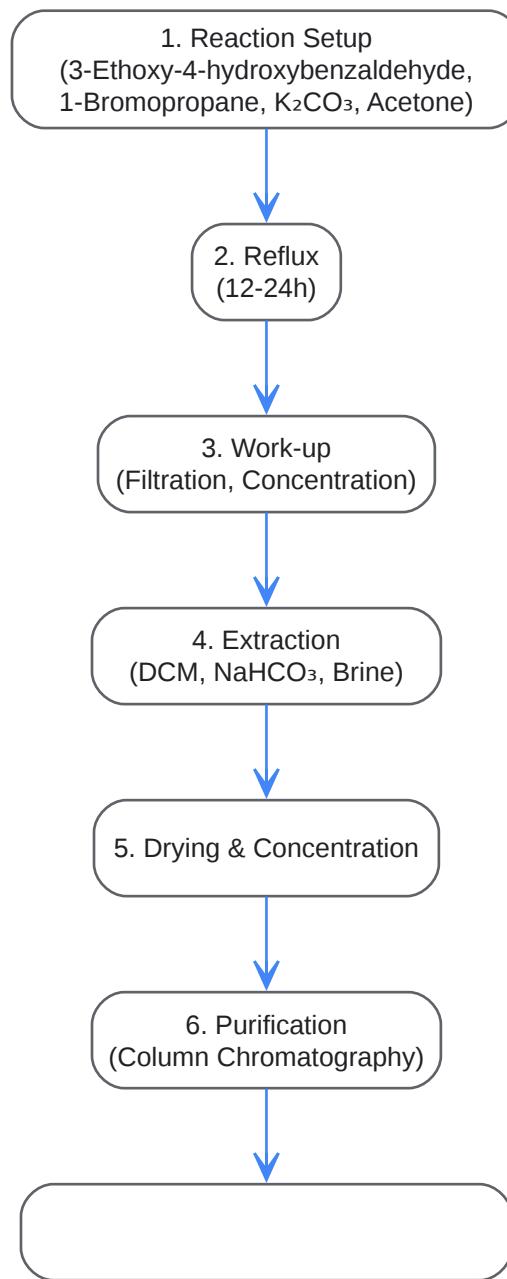
Materials:

- 3-Ethoxy-4-hydroxybenzaldehyde (1.0 eq)
- 1-Bromopropane (1.2 eq)
- Potassium carbonate (K_2CO_3), anhydrous (2.0 eq)
- Acetone, anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a stirred solution of 3-ethoxy-4-hydroxybenzaldehyde in anhydrous acetone, add anhydrous potassium carbonate.
- Add 1-bromopropane to the reaction mixture.
- Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure **3-Ethoxy-4-propoxybenzaldehyde**.

Workflow Diagram:



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Figure 2: Experimental workflow for the synthesis.

Characterization (Hypothetical Data)

The following table summarizes the expected characterization data for the synthesized **3-Ethoxy-4-propoxybenzaldehyde**.

| Technique | Expected Data |
|---------------------|---|
| ¹ H NMR | Signals corresponding to the ethoxy group (triplet and quartet), propoxy group (triplet, sextet, triplet), aromatic protons, and the aldehyde proton (singlet). |
| ¹³ C NMR | Resonances for the ethoxy and propoxy carbons, aromatic carbons, and a characteristic signal for the carbonyl carbon of the aldehyde. |
| IR Spectroscopy | A strong C=O stretching absorption band for the aldehyde, and characteristic C-O stretching bands for the ether linkages. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product (m/z = 208.26). |

Signaling Pathways and Biological Activity

As of the date of this publication, there is no publicly available information or research that describes the involvement of **3-Ethoxy-4-propoxybenzaldehyde** in any specific biological signaling pathways or details any significant biological activity. Its structural similarity to other pharmacologically active benzaldehyde derivatives suggests it could be a candidate for screening in various biological assays.

Conclusion

3-Ethoxy-4-propoxybenzaldehyde is a specialty chemical with limited publicly available data. This guide provides a summary of its known physical properties and proposes a robust and plausible synthetic route based on the Williamson ether synthesis. The provided hypothetical experimental protocol and characterization data can serve as a starting point for researchers interested in synthesizing and exploring the properties and potential applications of this compound. Further research is warranted to elucidate its biological activity and potential roles in drug discovery and development.

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